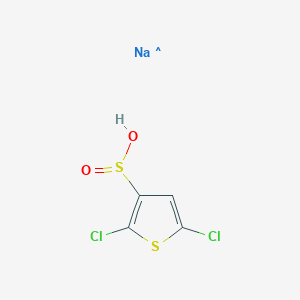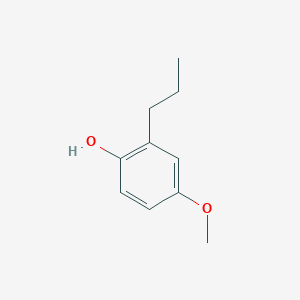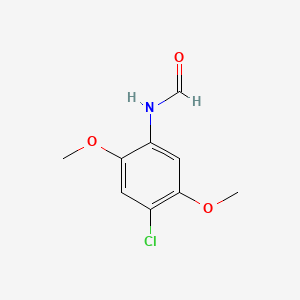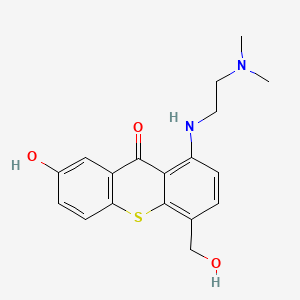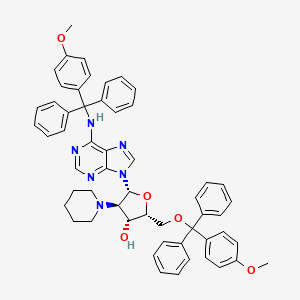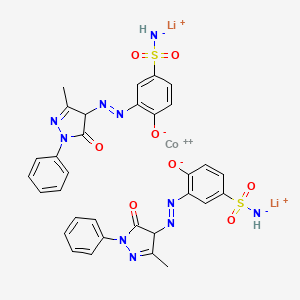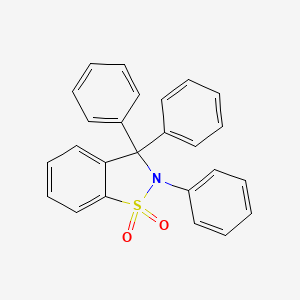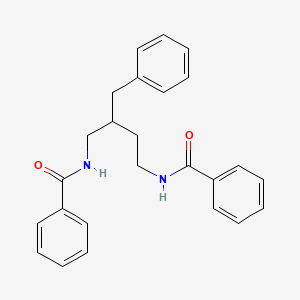
Hexadecanamide, N-(2-amino-2-oxoethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexadecanamide, N-(2-amino-2-oxoethyl)-, can be synthesized through a multi-step process involving the reaction of hexadecanoyl chloride with glycine ethyl ester hydrochloride, followed by hydrolysis. The reaction typically involves the following steps:
Formation of Hexadecanoyl Chloride: Hexadecanoic acid is reacted with thionyl chloride to form hexadecanoyl chloride.
Amidation Reaction: Hexadecanoyl chloride is then reacted with glycine ethyl ester hydrochloride in the presence of a base such as triethylamine to form N-(2-amino-2-oxoethyl)hexadecanamide.
Hydrolysis: The ester group is hydrolyzed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of Hexadecanamide, N-(2-amino-2-oxoethyl)-, may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Hexadecanamide, N-(2-amino-2-oxoethyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Amine derivatives.
Substitution: Substituted amides with various functional groups.
Wissenschaftliche Forschungsanwendungen
Hexadecanamide, N-(2-amino-2-oxoethyl)-, has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Hexadecanamide, N-(2-amino-2-oxoethyl)-, involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexadecanamide: The parent compound, lacking the 2-amino-2-oxoethyl group.
N-(2-amino-2-oxoethyl)propanamide: A similar compound with a shorter alkyl chain.
N-(2-amino-2-oxoethyl)octadecanamide: A similar compound with a longer alkyl chain.
Uniqueness
Hexadecanamide, N-(2-amino-2-oxoethyl)-, is unique due to the presence of the 2-amino-2-oxoethyl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
133848-35-8 |
|---|---|
Molekularformel |
C18H36N2O2 |
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
N-(2-amino-2-oxoethyl)hexadecanamide |
InChI |
InChI=1S/C18H36N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(22)20-16-17(19)21/h2-16H2,1H3,(H2,19,21)(H,20,22) |
InChI-Schlüssel |
ONYIYPVBLNPMLB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


